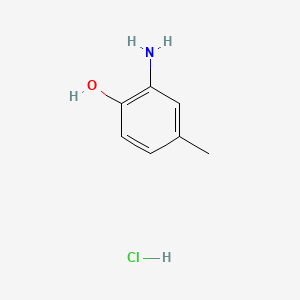

2-Aminop-cresol hydrochloride

Descripción general

Descripción

2-Aminop-cresol hydrochloride, also known as 2-aminophenol-6-methyl hydrochloride, is a chemical compound that belongs to the category of aniline derivatives. It is a solid substance at 20 degrees Celsius .

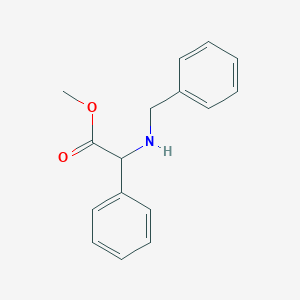

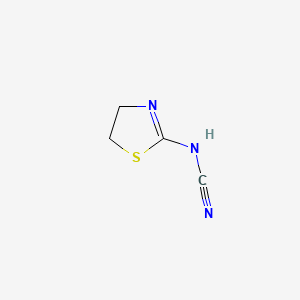

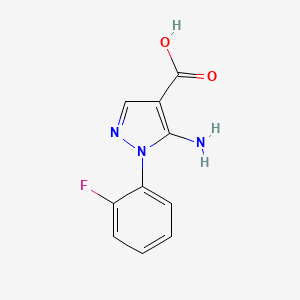

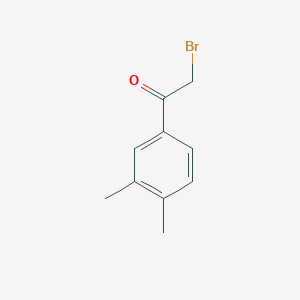

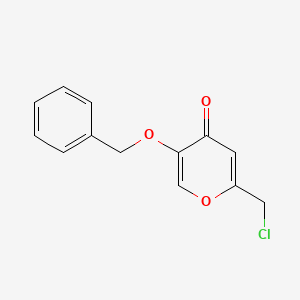

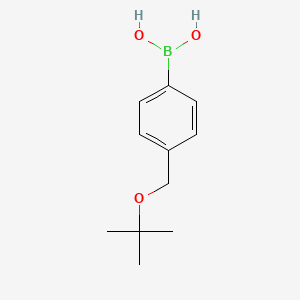

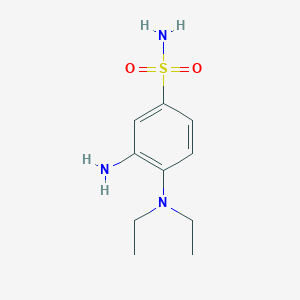

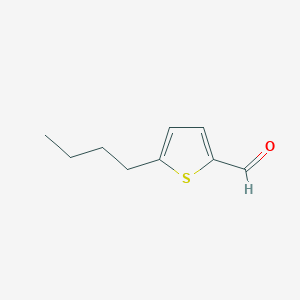

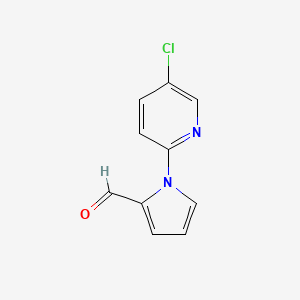

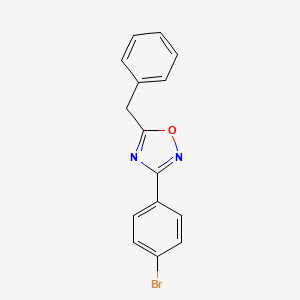

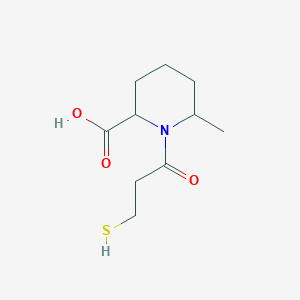

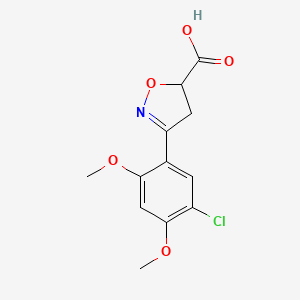

Molecular Structure Analysis

The molecular formula of 2-Aminop-cresol hydrochloride is C7H9NO·HCl . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis

2-Aminop-cresol hydrochloride is a solid at 20 degrees Celsius . Its molecular weight is 159.61 g/mol. More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources .Aplicaciones Científicas De Investigación

Corrosion Inhibition

6-Amino-m-cresol (ACr), a derivative of 2-Aminop-cresol hydrochloride, has been studied for its inhibitory effect on the corrosion of mild steel in hydrochloric acid. ACr and its Schiff base derivative showed significant inhibition efficiency, suggesting potential applications in materials protection and industrial processes (Keleş et al., 2008).

Chemosensor for Copper Detection

A novel chemosensor using a derivative of 2-Aminop-cresol hydrochloride has been developed for the visual detection of copper(II) ions in aqueous solutions. This chemosensor is effective under physiological conditions and can be employed in biological cell lines, demonstrating its utility in environmental monitoring and biological research (Chandrasekhar et al., 2012).

Water and Wastewater Analysis

A method utilizing components related to 2-Aminop-cresol hydrochloride has been developed for the determination of phenols in water and wastewater. This approach is more environmentally friendly and sensitive compared to traditional methods, highlighting its significance in environmental analysis and public health (Rodrigues et al., 2010).

Fenton Oxidation Process

Research involving cresols, closely related to 2-Aminop-cresol hydrochloride, has explored their destruction by the Fenton oxidation process in wastewater treatment. This study provides insights into efficient cresol degradation, beneficial for industrial waste management and environmental protection (Kavitha & Palanivelu, 2005).

Polymer Research

2-Aminop-cresol hydrochloride-related compounds have been investigated in the synthesis and characterization of polymers, such as polyphosphazenes. These studies contribute to the development of biodegradable, biocompatible materials for potential use in drug delivery systems (Shahzady et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Amino-p-cresol Hydrochloride, also known as 2-amino-4-methylphenol Hydrochloride or 2-Aminop-cresol hydrochloride, is a derivative of cresol . Cresols are used as bactericides, pesticides, and disinfectants . They are also used in the synthesis of various other compounds and materials, including plastics, pesticides, pharmaceuticals, disinfectants, and dyes .

Mode of Action

Cresols, in general, are known to exert their bactericidal and pesticidal effects by disrupting the cell membrane, leading to leakage of cell contents and eventual cell death .

Pharmacokinetics

Cresols are known to be absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . Cresols are also excreted in the bile, but most undergo enterohepatic circulation .

Result of Action

Based on the properties of cresols, it can be inferred that this compound may cause disruption of cell membranes, leading to cell death .

Action Environment

The action of 2-Amino-p-cresol Hydrochloride may be influenced by various environmental factors. For instance, it may be sensitive to prolonged exposure to air . It is insoluble in water, which could affect its distribution and action in aqueous environments .

Propiedades

IUPAC Name |

2-amino-4-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMUKGFYWNOPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183916 | |

| Record name | 2-Aminop-cresol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2977-71-1 | |

| Record name | Phenol, 2-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2977-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminop-cresol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002977711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminop-cresol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminop-cresol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)